molecular formula C22H28ClN3O3S B2985795 1-(4-chlorobenzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol CAS No. 478041-60-0

1-(4-chlorobenzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol

Cat. No.: B2985795
CAS No.: 478041-60-0
M. Wt: 449.99
InChI Key: UNMRLROIFDDYAO-UHFFFAOYSA-N
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Description

1-(4-chlorobenzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of the phenylpiperazine moiety. Common reagents used in these reactions include chlorobenzene sulfonyl chloride, phenylpiperazine, and various catalysts and solvents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions at the piperidine or phenyl rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product and include temperature control, solvent choice, and reaction time.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the piperidine or phenyl rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with sulfonyl and phenylpiperazine groups. Examples include:

  • 1-(4-methylbenzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol
  • 1-(4-bromobenzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol

Uniqueness

1-(4-chlorobenzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O3S/c23-19-6-8-21(9-7-19)30(28,29)26-12-10-22(27,11-13-26)18-24-14-16-25(17-15-24)20-4-2-1-3-5-20/h1-9,27H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMRLROIFDDYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN2CCN(CC2)C3=CC=CC=C3)O)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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